1-甲基-2-(甲硫基)咪唑

概述

描述

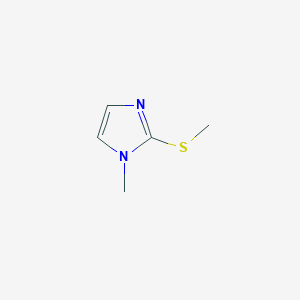

1-Methyl-2-(Methylthio)iMidazole is a heterocyclic compound with the molecular formula C5H8N2S and a molecular weight of 128.2 g/mol . It is an impurity of Methimazole, a thiourea antithyroid agent . This compound is known for its role in various chemical and biological applications, particularly in the field of medicinal chemistry.

科学研究应用

1-Methyl-2-(Methylthio)iMidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial properties.

Medicine: It is an impurity of Methimazole, which is used as a thiourea antithyroid agent.

Industry: The compound is utilized in the development of various industrial chemicals and materials.

作用机制

1-甲基-2-(甲硫基)咪唑的作用机制涉及它与特定分子靶标和途径的相互作用。 作为甲硫咪唑的杂质,它可能通过抑制甲状腺素的合成而表现出类似的抗甲状腺活性 . 该化合物的分子靶标包括参与甲状腺激素合成的酶,其途径涉及抑制碘的有机化 .

类似化合物:

甲硫咪唑: 一种具有相似结构的硫脲类抗甲状腺药物.

1-甲基咪唑: 另一种具有不同官能团的咪唑衍生物.

2-甲基咪唑: 一种用于各种化学反应的空间位阻咪唑.

独特性: 1-甲基-2-(甲硫基)咪唑因其独特的甲硫基取代而具有独特性,这赋予了其独特的化学和生物学特性。 这种取代使其与其他咪唑衍生物区别开来,并使其在药物化学和工业过程中的特定应用有所贡献 .

生化分析

Biochemical Properties

1-Methyl-2-(methylthio)imidazole plays a significant role in biochemical reactions, particularly as an impurity of methimazole, a thiourea antithyroid agent . Methimazole inhibits the synthesis of thyroxine by preventing iodine organification . In this context, 1-Methyl-2-(methylthio)imidazole interacts with thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the enzyme’s activity, thereby reducing the production of thyroid hormones . Additionally, 1-Methyl-2-(methylthio)imidazole has been shown to interact with various proteins and enzymes involved in the methionine salvage pathway, influencing the recycling of methionine from 5’-methylthioadenosine .

Cellular Effects

1-Methyl-2-(methylthio)imidazole affects various cellular processes, particularly in thyroid cells. By inhibiting thyroid peroxidase, it reduces the synthesis of thyroid hormones, leading to decreased cellular metabolism and altered gene expression . This compound also influences cell signaling pathways related to thyroid hormone production and regulation . In addition to its effects on thyroid cells, 1-Methyl-2-(methylthio)imidazole has been studied for its antibacterial properties, showing activity against various microorganisms by disrupting their cellular processes .

Molecular Mechanism

The molecular mechanism of 1-Methyl-2-(methylthio)imidazole involves its binding to the active site of thyroid peroxidase, where it inhibits the enzyme’s activity by preventing the iodination of tyrosine residues . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s catalytic function . Additionally, 1-Methyl-2-(methylthio)imidazole can modulate gene expression by influencing the transcriptional activity of thyroid hormone-responsive genes . This modulation occurs through the compound’s interaction with thyroid hormone receptors and other transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2-(methylthio)imidazole have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to 1-Methyl-2-(methylthio)imidazole can lead to sustained inhibition of thyroid peroxidase activity, resulting in persistent alterations in thyroid hormone levels and cellular metabolism . In vitro studies have demonstrated that the compound’s inhibitory effects on enzyme activity can be maintained for extended periods, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-(methylthio)imidazole in animal models vary with different dosages. At low doses, the compound effectively inhibits thyroid peroxidase activity without causing significant adverse effects . At higher doses, 1-Methyl-2-(methylthio)imidazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to disrupt cellular processes beyond thyroid hormone synthesis, affecting other metabolic pathways and organ systems . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of thyroid peroxidase activity .

Metabolic Pathways

1-Methyl-2-(methylthio)imidazole is involved in the methionine salvage pathway, where it interacts with enzymes such as 5’-methylthioadenosine phosphorylase and 5’-methylthioribose-1-phosphate isomerase . These interactions facilitate the recycling of methionine from 5’-methylthioadenosine, a by-product of polyamine biosynthesis . The compound’s involvement in this pathway influences metabolic flux and metabolite levels, contributing to the regulation of methionine and polyamine metabolism . Additionally, 1-Methyl-2-(methylthio)imidazole can affect other metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, 1-Methyl-2-(methylthio)imidazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 1-Methyl-2-(methylthio)imidazole can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to cellular components .

Subcellular Localization

1-Methyl-2-(methylthio)imidazole exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, 1-Methyl-2-(methylthio)imidazole may localize to the endoplasmic reticulum, where it interacts with enzymes involved in thyroid hormone synthesis . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of 1-Methyl-2-(methylthio)imidazole is essential for its role in modulating cellular processes and biochemical reactions .

准备方法

合成路线和反应条件: 1-甲基-2-(甲硫基)咪唑可以通过相应的溴酮与甲酰胺乙酸盐在液氨中缩合来合成 . 该方法可用于制备结构上与组胺相关的咪唑衍生物。

工业生产方法: 尽管关于 1-甲基-2-(甲硫基)咪唑的具体工业生产方法没有得到广泛的记录,但一般方法涉及使用先进的有机合成技术,包括使用镍催化的酰胺腈环化 .

化学反应分析

反应类型: 1-甲基-2-(甲硫基)咪唑会经历各种化学反应,包括:

氧化: 该反应通常涉及使用氧化剂,例如叔丁基过氧化氢 (TBHP).

还原: 还原反应可以使用还原剂,例如硼氢化钠.

取代: 取代反应通常涉及使用卤化物和其他亲核试剂.

常见试剂和条件:

还原: 硼氢化钠是一种典型的还原剂.

取代: 卤化物和亲核试剂经常用于取代反应.

主要形成的产物:

氧化: 主要形成的产物通常是咪唑环的氧化衍生物.

还原: 还原的咪唑衍生物是主要产物.

取代: 取代的咪唑衍生物是主要产物.

4. 科研应用

1-甲基-2-(甲硫基)咪唑具有广泛的科研应用,包括:

化学: 它被用作合成更复杂有机分子的结构单元.

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌性能.

医学: 它是甲硫咪唑的一种杂质,甲硫咪唑用作硫脲类抗甲状腺药物.

工业: 该化合物用于开发各种工业化学品和材料.

相似化合物的比较

Methimazole: A thiourea antithyroid agent with a similar structure.

1-Methylimidazole: Another imidazole derivative with different functional groups.

2-Methylimidazole: A sterically hindered imidazole used in various chemical reactions.

Uniqueness: 1-Methyl-2-(Methylthio)iMidazole is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other imidazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .

生物活性

1-Methyl-2-(methylthio)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Methyl-2-(methylthio)imidazole has the molecular formula and features an imidazole ring with a methylthio group. This structural configuration is crucial for its biological activity, as the imidazole moiety is known for its ability to interact with various biological targets.

Biological Activities

The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that 1-Methyl-2-(methylthio)imidazole has significant activity against both Gram-positive and Gram-negative bacteria. It has been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that imidazole derivatives, including 1-Methyl-2-(methylthio)imidazole, possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

- Antifungal Activity : The compound has demonstrated effectiveness against fungal strains, making it a candidate for further exploration in antifungal therapies .

The biological activity of 1-Methyl-2-(methylthio)imidazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism, thereby disrupting cellular functions in pathogens .

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is critical for the activity of various metalloenzymes. This property enhances its potential as a therapeutic agent .

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-Methyl-2-(methylthio)imidazole. Below are summarized findings from key research:

属性

IUPAC Name |

1-methyl-2-methylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVEIAXFZBGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342443 | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-52-3 | |

| Record name | Methimazole methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIMAZOLE METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a convenient and effective method to synthesize 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazole derivatives?

A1: A regiospecific synthesis of 1H-imidazole-2-thiones was developed, leading to the formation of various 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. [] This method provides a high yield and convenient route for obtaining these compounds. The regioisomers formed during synthesis were characterized and confirmed using nuclear Overhauser effect spectroscopy and NMR spectroscopy. [] For detailed synthetic procedures and spectral data, please refer to the published research article. []

Q2: Has 1-Methyl-2-(methylthio)-1H-imidazole demonstrated any potential in mitigating material degradation?

A2: Research indicates that a derivative, 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibits promising corrosion inhibition properties for pure aluminum in acidic environments. [] Specifically, it effectively reduces the corrosion rate of aluminum in 0.5 M hydrochloric acid (HCl) solution. [] This protective effect was confirmed using weight loss measurements, polarization resistance analysis, and by monitoring the volume of hydrogen evolution. []

Q3: What is the mechanism behind the corrosion inhibition observed with 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one on aluminum?

A3: Studies suggest that 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one forms a protective layer on the aluminum surface through chemisorption. [] This interaction is supported by the decrease in activation energy and the increase in inhibitor efficiency with rising temperature. [] Furthermore, the adsorption of the inhibitor on the aluminum surface follows the Temkin isotherm, indicating a relationship between the degree of surface coverage and inhibitor concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。